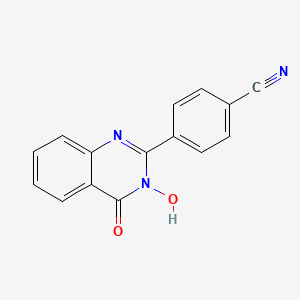
4-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile is a useful research compound. Its molecular formula is C15H9N3O2 and its molecular weight is 263.256. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives, including 4-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile, have been extensively researched for their significant biological activities. These compounds are part of an important class of fused heterocycles found in over 200 naturally occurring alkaloids. Their structural stability and ability to be modified make them a versatile lead for the development of new medicinal agents. Specifically, these derivatives have shown promise in antibacterial activities against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).
Applications in Optoelectronic Materials
Beyond their medicinal applications, quinazoline derivatives have also been explored for their potential in optoelectronic materials. Research has highlighted their utility in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their photoluminescent properties. These compounds have been integrated into π-extended conjugated systems, contributing to the development of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The incorporation of quinazoline and pyrimidine fragments into these systems has proven valuable for the creation of novel optoelectronic materials, underscoring their broad applicability beyond pharmaceuticals (Lipunova et al., 2018).
Anticancer Activity
Quinazoline derivatives' role in cancer research has been a significant area of study, with various compounds investigated for their anticancer properties. These derivatives interact with specific genes and proteins involved in cancer progression, such as receptor tyrosine kinases, epidermal growth factor receptors, and apoptotic proteins, to inhibit the growth of cancer cells. Their structural diversity allows for the exploration of new fields in the search for active molecules, particularly in colorectal cancer treatment, by modulating the expression of specific genes and proteins related to cancer progression (Moorthy et al., 2023).
Propriétés
IUPAC Name |
4-(3-hydroxy-4-oxoquinazolin-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2/c16-9-10-5-7-11(8-6-10)14-17-13-4-2-1-3-12(13)15(19)18(14)20/h1-8,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFAHJNZVNEWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679296 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2,4-dimethylphenyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2776939.png)
![4-(1H-1,2,4-triazol-1-yl)-6-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2776941.png)
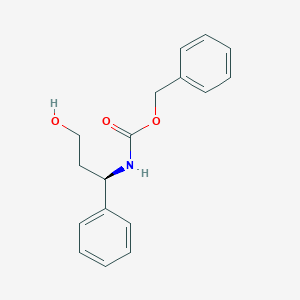
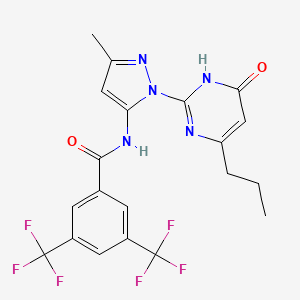
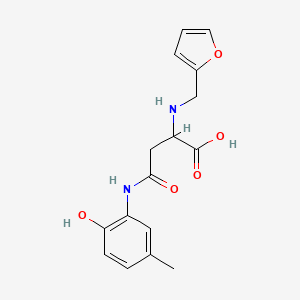
![Tert-butyl 2-(6-azaspiro[3.4]octan-7-yl)acetate](/img/structure/B2776950.png)
![2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2776951.png)


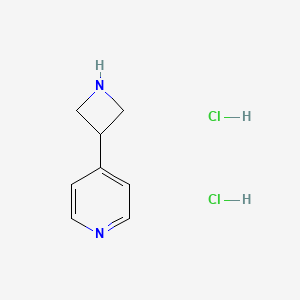

![N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
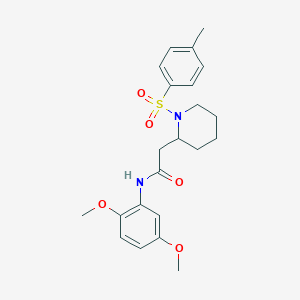
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2776960.png)
